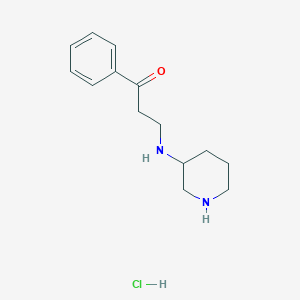
1-(Pyrrolidin-2-yl)propan-2-one
Overview
Description
“1-(Pyrrolidin-2-yl)propan-2-one” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The N-propionylated pyrrolidine derivative and chiral auxiliary, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, was synthesized and used in stereoselective aldol reactions with benzaldehyde .Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-2-yl)propan-2-one” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Scientific Research Applications
Inhibitory Properties in Biochemistry
1-(Pyrrolidin-2-yl)propan-2-one derivatives have been explored for their deoxyribonuclease I (DNase I) inhibitory properties. Two specific derivatives were found to have IC50 values exceeding that of the control, crystal violet. These compounds are predicted to be non-toxic, with favorable pharmacokinetic profiles including high gastrointestinal absorption and blood-brain barrier permeability. Molecular docking and dynamics simulations indicate that interactions with specific amino acids are crucial for their affinity towards DNase I. This insight is valuable for the discovery of new active inhibitors based on 1-(Pyrrolidin-2-yl)propan-2-one (Ilić et al., 2021).
Thermodynamic Properties in Chemistry
The thermodynamic properties of mixtures involving pyrrolidin-2-one (a related compound to 1-(Pyrrolidin-2-yl)propan-2-one) have been studied. Excess molar enthalpies for mixtures of pyrrolidin-2-one with various alcohols were measured, showing positive values for all mixtures. This research contributes to understanding the specific interactions in these mixtures, which is significant in the field of chemical thermodynamics (Mehta et al., 1997).
Synthesis and Derivatization in Organic Chemistry
The compound's utility in organic synthesis is highlighted by its involvement in the synthesis of various derivatives. For example, the synthesis of 1-(pyridin-4-yl)-3,6-diazahomoadamantane and its derivatives demonstrates the versatility of 1-(Pyrrolidin-2-yl)propan-2-one in creating functionalized compounds. This has implications for the development of novel organic molecules with potential applications in various fields, including medicinal chemistry (Kuznetsov et al., 2010).
Pharmaceutical Research
In pharmacology, derivatives of 1-(Pyrrolidin-2-yl)propan-2-one have been synthesized and tested for their potential antiarrhythmic and antihypertensive effects. The study found several compounds displaying strong activities, suggesting the relevance of these derivatives in developing new therapeutic agents. The pharmacological results and binding studies propose that their effects are related to alpha-adrenolytic properties, particularly significant in addressing cardiovascular disorders (Malawska et al., 2002).
properties
IUPAC Name |
1-pyrrolidin-2-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)5-7-3-2-4-8-7/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJDAGLJUKMNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665800 | |
| Record name | 1-(Pyrrolidin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-2-yl)propan-2-one | |
CAS RN |
71294-64-9 | |
| Record name | 1-(Pyrrolidin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanone](/img/structure/B1500792.png)

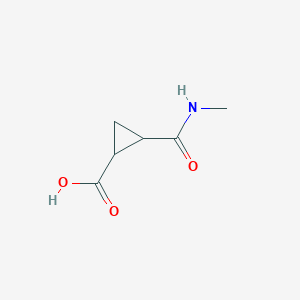
![1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B1500802.png)
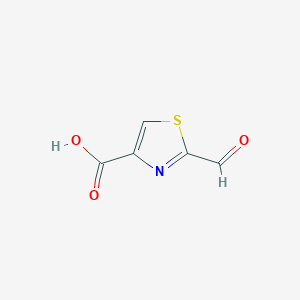

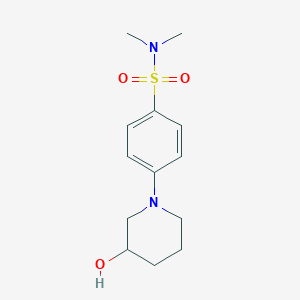

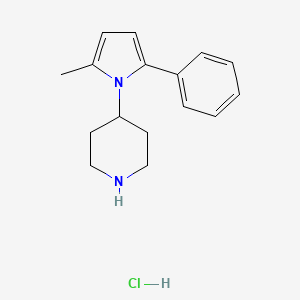

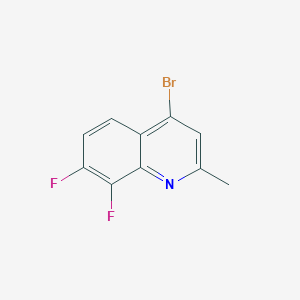
![2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide](/img/structure/B1500818.png)
